1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea
Description
1-(2-(1H-Indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS: 941988-20-1) is a urea-based compound featuring two indole moieties. Its molecular formula is C₂₁H₂₂N₄O, with a molecular weight of 346.4256 g/mol . The structure comprises a urea linker (–NH–CO–NH–) connecting two substituted indole groups: one indole is substituted at the 1-position with an ethyl group, while the other is linked via an ethyl chain to the urea nitrogen (Figure 1). Indole derivatives are widely studied for their biological activities, including anticancer, antifungal, and anti-inflammatory properties.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-indol-1-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-24-15-18(17-8-4-6-10-20(17)24)23-21(26)22-12-14-25-13-11-16-7-3-5-9-19(16)25/h3-11,13,15H,2,12,14H2,1H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVQOLTZCULUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea , often referred to as an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features two indole moieties connected by a urea linkage, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell proliferation and apoptosis.
- Receptor Binding : It could interact with various receptors, modulating signaling pathways critical for cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.90 | |
| Escherichia coli | 15 | |
| Mycobacterium tuberculosis | <5 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of indole derivatives, This compound demonstrated significant cytotoxicity against A431 and Jurkat cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting potential use in targeted cancer therapies.
Case Study 2: Antimicrobial Resistance
Research on the antimicrobial properties revealed that the compound effectively inhibited MRSA strains, showcasing an MIC lower than many conventional antibiotics. This positions the compound as a candidate for further development in combating resistant bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Urea vs. Chalcone Linkers
- Target Compound: The urea linker (–NH–CO–NH–) provides two hydrogen-bond donor sites (NH groups) and one acceptor (CO), enabling strong interactions with polar residues in proteins or nucleic acids .
- Chalcone Analogues (e.g., 3a–3e) : The α,β-unsaturated ketone linker in chalcones (e.g., compound 3a ) facilitates π-π stacking and C–H···O hydrogen bonds, as observed in their crystal packing . However, the rigid planar structure of chalcones may limit conformational flexibility compared to the more rotatable urea linker.
Indole Substitution Patterns
- Target Compound : The 1-ethyl substitution on both indole rings may enhance lipophilicity and membrane permeability. The indol-1-yl and indol-3-yl groups enable diverse π-π and C–H···π interactions.
Preparation Methods
Core Skeleton Assembly
The synthesis begins with the preparation of two indole derivatives: 1-ethyl-1H-indole-3-amine and 2-(1H-indol-1-yl)ethylamine . The former is synthesized via N-alkylation of indole using ethyl bromide in the presence of a base such as sodium hydride in dimethylformamide (DMF) at 0–5°C. The latter is generated through a nucleophilic substitution reaction, where indole reacts with 2-chloroethylamine hydrochloride under alkaline conditions.
Urea Bond Formation
The urea linkage is constructed using carbodiimide-mediated coupling. A representative protocol involves:
- Dissolving 1-ethyl-1H-indole-3-amine (1.0 equiv) and 2-(1H-indol-1-yl)ethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
- Adding 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) as the activating agent.
- Stirring the mixture at room temperature for 12–24 hours under nitrogen atmosphere.
Alternative methods employ PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent, which enhances reaction efficiency in polar aprotic solvents like DMF or acetonitrile.
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
Reaction yields vary significantly with solvent choice:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 62 | 95 |
| DMF | 25 | 78 | 98 |
| Acetonitrile | 40 | 85 | 97 |
Data aggregated from. Elevated temperatures in acetonitrile improve diffusion rates but may necessitate shorter reaction times to avoid byproduct formation.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equiv) increases yield to 91% by accelerating the formation of the reactive intermediate.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the mobile phase. Gradient elution isolates the urea derivative with >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.56–7.02 (m, 8H, indole-H), 4.42 (q, 2H, J = 7.1 Hz, CH₂CH₃), 4.05 (t, 2H, J = 6.3 Hz, NCH₂), 3.32 (t, 2H, J = 6.3 Hz, CH₂N), 1.48 (t, 3H, J = 7.1 Hz, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₁N₄O [M+H]⁺ 353.1712; found 353.1709.
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
Traditional methods relying on phosgene analogs (e.g., triphosgene) achieve moderate yields (50–60%) but pose safety risks. Contemporary protocols using PyBOP or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) achieve yields >85% with superior stereocontrol.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes, maintaining yields at 82% while minimizing solvent use.
Q & A
Q. What are the recommended synthetic methodologies for 1-(2-(1H-indol-1-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Indole Derivatization : Prepare 1-ethyl-1H-indole-3-amine via alkylation of indole using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Linker Introduction : React the indole derivative with 2-chloroethylamine to form the ethyl-linked intermediate.
Urea Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the intermediates via urea linkage in anhydrous DCM .
Purity Optimization :
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify indole proton environments (δ 7.0–7.8 ppm for aromatic protons) and urea NH signals (δ 5.5–6.5 ppm) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) to confirm bond angles and stereochemistry .
Q. What stability considerations are critical for handling this compound in experimental settings?
Methodological Answer:
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of indole moieties .
- Solubility : Optimize in DMSO for biological assays (test concentration ≤10 mM to avoid precipitation) .
- Degradation Studies : Monitor stability via LC-MS under varying pH (e.g., 4.0–9.0) and temperature (25–37°C) to identify hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., BRAF V600E mutant). Parameterize urea and indole groups for H-bond donor/acceptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) and identify key residues (e.g., DFG motif in kinases) .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with inhibitory activity using MOE or RDKit .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HT-29 for colorectal cancer) and incubation times (48–72 hrs) .
- Normalize data to positive controls (e.g., sorafenib for kinase inhibition).
- Data Reconciliation :
Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer models?
Methodological Answer:
- Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to identify off-target kinase interactions .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays in treated vs. untreated cells .
- Transcriptomics : Conduct RNA-seq to map pathway alterations (e.g., MAPK/ERK downregulation) and validate via qPCR .
Q. How can researchers design derivatives to enhance selectivity for specific therapeutic targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
